molecular formula C13H17N3 B13240610 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole

2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole

Cat. No.: B13240610
M. Wt: 215.29 g/mol
InChI Key: AJDJDMWYUXQCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodiazole derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale synthesis. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies on its binding affinity and interaction pathways are essential to understand its full pharmacological potential .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-ylmethyl)-1H-isoindole-1,3-dione
  • 2-(Piperidin-4-ylmethyl)-isoindolin-1-one hydrochloride
  • 2-(Piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Uniqueness

2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzodiazole ring system, combined with the piperidine moiety, offers a versatile scaffold for drug design and development .

Biological Activity

2-(Piperidin-4-ylmethyl)-1H-1,3-benzodiazole is a chemical compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications. This compound features a benzodiazole moiety substituted with a piperidin-4-ylmethyl group, which suggests a diverse range of biological activities. Research has indicated that compounds with similar structures exhibit significant anti-inflammatory and anti-cancer properties, making this compound a candidate for further investigation.

Chemical Structure

The structural formula of this compound can be represented as follows:

C13H15N3\text{C}_{13}\text{H}_{15}\text{N}_3

This indicates the presence of carbon (C), hydrogen (H), and nitrogen (N) atoms, which contribute to its biological activity.

Biological Activities

1. Anti-inflammatory Properties
Research indicates that this compound may modulate inflammatory pathways by interacting with specific kinases involved in inflammatory responses. For instance, it has been noted to influence cellular responses to stress and inflammation, suggesting its potential use in treating inflammatory diseases.

2. Anti-cancer Activity
Similar compounds have demonstrated notable anti-cancer effects. Studies have shown that derivatives of benzodiazoles can inhibit specific kinases and modulate apoptosis pathways. This interaction suggests that this compound may also possess anti-cancer properties, particularly through the induction of cell death in cancerous cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Kinase Inhibition : The compound may inhibit kinases that play crucial roles in inflammation and cancer progression.
  • Apoptosis Modulation : It could influence apoptotic pathways, promoting cell death in cancer cells while potentially protecting normal cells .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Study Focus Findings
Study A Anti-inflammatory effectsDemonstrated inhibition of Vascular Adhesion Protein 1 (VAP-1), implicated in inflammatory processes.
Study B Cancer cell linesExhibited IC50 values ranging from 19.9 µM to 75.3 µM against various cancer cell lines compared to non-cancerous cells.
Study C Kinase interactionsIdentified interactions with kinases involved in cell signaling pathways related to inflammation and cancer.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds known for their pharmacological effects:

Compound Structural Features Biological Activity
Benzimidazole derivativesSimilar heterocyclic structureAnti-cancer and anti-inflammatory effects
Pyridazine derivativesShares pyridazine ringAntimicrobial properties
Isoxazole derivativesDifferent heterocyclic structureAnticancer and anti-inflammatory properties

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)-1H-benzimidazole

InChI

InChI=1S/C13H17N3/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,16)

InChI Key

AJDJDMWYUXQCIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.